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molecular formula C6H12N2O B043009 1-Ethylpiperazin-2-one CAS No. 59702-08-8

1-Ethylpiperazin-2-one

Cat. No. B043009
M. Wt: 128.17 g/mol
InChI Key: SCGAVZGSIVHGPP-UHFFFAOYSA-N
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Patent
US06069145

Procedure details

1-tert-Butoxycarbonyl-4-ethyl-3-oxopiperazine (5.9 g) was dissolved in dichloromethane (100 ml), cooled in an ice-bath, and trifluoroacetic acid (145 ml) added. The mixture was stirred at the same temperature for 2 hours. Solvent was evaporated to yield 1-ethyl-2-oxopiperazine product as a salt with 3 moles of trifluoroacetic acid.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH3:15])[C:10](=[O:16])[CH2:9]1)=O)(C)(C)C.[F:17][C:18]([F:23])([F:22])[C:19]([OH:21])=[O:20]>ClCCl>[CH2:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][C:10]1=[O:16])[CH3:15].[F:17][C:18]([F:23])([F:22])[C:19]([OH:21])=[O:20]

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(N(CC1)CC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
145 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N1C(CNCC1)=O
Name
Type
product
Smiles
FC(C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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